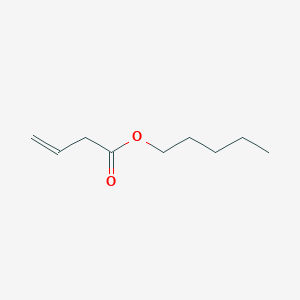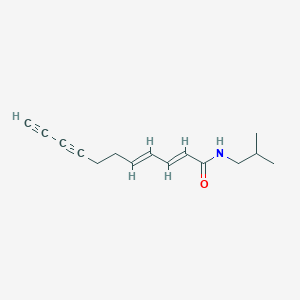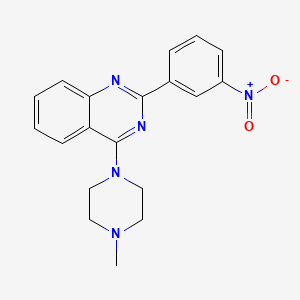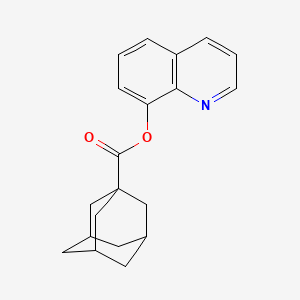![molecular formula C14H12N2O B14161473 5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium CAS No. 40754-26-5](/img/structure/B14161473.png)
5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the benzodiazocin core, followed by oxidation to introduce the oxido group. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxido group back to its original state or to other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium involves its interaction with specific molecular targets. The oxido group plays a key role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium can be compared with other benzodiazocin derivatives:
11,12-dihydrobenzo[c][1,2]benzodiazocin: Lacks the oxido group, resulting in different reactivity and applications.
5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin: Similar structure but different oxidation state, leading to distinct chemical behavior.
Other benzodiazocins: Variations in substituents and functional groups can significantly alter their properties and uses.
The uniqueness of this compound lies in its specific oxido group and the resulting chemical reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
40754-26-5 |
|---|---|
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium |
InChI |
InChI=1S/C14H12N2O/c17-16-14-8-4-2-6-12(14)10-9-11-5-1-3-7-13(11)15-16/h1-8H,9-10H2 |
Clé InChI |
UHAQUIPSBRUWRO-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2[N+](=NC3=CC=CC=C31)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxyphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14161405.png)
![N-benzyl-2-[3-(4-benzylpiperidin-1-yl)quinoxalin-2-yl]-2-cyanoacetamide](/img/structure/B14161406.png)




![(5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14161429.png)
![Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B14161444.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)



![3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14161472.png)
